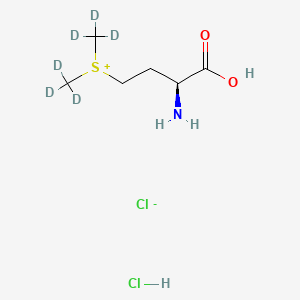

L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride

Description

¹H NMR Analysis

The ¹H NMR spectrum (in D2O) exhibits:

¹³C NMR Analysis

Key peaks include:

High-Resolution Mass Spectrometry (HRMS)

- Observed [M+H]+ : m/z 242.20 (C6H8D6Cl2NO2S).

- Isotopic pattern : Distinct +1 and +2 Da satellite peaks due to natural abundance of ³⁵Cl/³⁷Cl.

Table 2: Key Spectroscopic Signatures

| Technique | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| ¹H NMR | δ 2.7–3.5 (S–CH3) | δ 2.7–3.5 (–CH2–, –CH–) |

| ¹³C NMR | δ 20–25 (S–CH3) | δ 20–25 (absent due to CD3) |

| HRMS | m/z 236.14 (C6H15Cl2NO2S) | m/z 242.20 (C6H8D6Cl2NO2S) |

Properties

Molecular Formula |

C6H15Cl2NO2S |

|---|---|

Molecular Weight |

242.20 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride;hydrochloride |

InChI |

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1/i1D3,2D3;; |

InChI Key |

PAKYBZRQYVEFAH-RCQDJWQPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].Cl.[Cl-] |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Deuterated Methyl Halides

Deuterated methyl halides (CD3X, X = Cl, I) are critical precursors. A proven method involves reacting deuterated methanol with hydriodic acid under controlled conditions:

- Reaction Setup : CD3OD (0.2 mmol) is combined with HI (55–58% w/w) in a sealed reactor.

- Catalysis : [Ir(COD)Cl]2 (0.001 mmol) and triphenylphosphine (PPh3, 0.002 mmol) facilitate deuterium retention.

- Distillation : The crude product is distilled at 40–45°C to isolate CD3I with >95% isotopic purity.

This approach ensures high deuterium incorporation, which is essential for subsequent sulfonium salt synthesis.

Alkylation of Methionine with CD3Cl

The alkylation follows a modified protocol from the original methionine methylsulfonium chloride synthesis:

Reaction Conditions :

Mechanistic Considerations :

Workup and Purification :

- Decolorization : Activated carbon (0.2% w/w) removes colored impurities.

- Crystallization : The product is precipitated by adding methanol and cooling to -5°C, yielding crystalline L-Methionine-S-methyl Sulfonium Chloride-d6.

- Hydrochloride Formation : Treatment with HCl gas converts the free base to the hydrochloride salt.

Isotopic Purity and Analytical Validation

The deuterated product is characterized using:

- Mass Spectrometry (MS) : Confirms six deuterium atoms (D6) in the methyl groups.

- Thin-Layer Chromatography (TLC) : Verifies the absence of methionine or homocysteine residues.

- Nuclear Magnetic Resonance (NMR) : $$^1$$H-NMR shows the absence of protons in the CD3 groups, while $$^{13}$$C-NMR confirms quaternary sulfonium carbon signals.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Deuterium Loss Prevention :

Side Reactions :

Scalability :

Applications and Industrial Relevance

This compound is pivotal in:

Chemical Reactions Analysis

Types of Reactions: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The sulfonium group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed in substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonium compounds

Scientific Research Applications

Pharmaceutical Research

Tracer Studies : One of the primary applications of L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride is as a tracer in drug metabolism and pharmacokinetics studies. The deuterated nature of this compound allows researchers to track its metabolic pathways more effectively than its non-deuterated counterparts. This capability is crucial for understanding how drugs are processed in the body, which can lead to improved drug design and efficacy .

Drug Development : The stable isotopes present in this compound facilitate the quantification of drug molecules during development. This is particularly relevant in the context of optimizing drug formulations to enhance bioavailability and therapeutic outcomes .

Nutritional Applications

Dietary Supplementation : Given its role in methylation processes essential for DNA synthesis and repair, this compound is being explored as a dietary supplement. Its potential to influence metabolic pathways through the kinetic isotope effect may lead to enhanced nutritional benefits compared to standard L-methionine .

Antioxidant Properties : Research indicates that related compounds, such as S-Methyl Methionine Sulfonium Chloride, exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This suggests that this compound may possess similar properties, warranting further investigation into its health benefits .

Antitumor Activity

A significant study investigated the antitumor effects of S-Methyl Methionine Sulfonium Chloride against liver cancer in Wistar albino rats. The study found that administration of this compound significantly improved liver function markers and reduced inflammatory cytokines associated with cancer progression. These findings underscore the potential therapeutic applications of methionine derivatives in oncology .

| Study Group | Treatment | Observations |

|---|---|---|

| Control | None | Normal liver function |

| HCC Induced | None | Elevated liver enzymes, increased oxidative stress |

| HCC Induced | MMSC | Restored liver function markers, reduced oxidative stress |

Metabolic Pathway Analysis

Another research effort focused on the metabolic pathways influenced by deuterated compounds like this compound. The study highlighted differences in metabolic rates and stability compared to non-deuterated forms, suggesting that deuteration could be strategically utilized to enhance drug performance .

Mechanism of Action

The mechanism of action of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves its incorporation into biological systems where it mimics the behavior of natural methionine. The deuterium atoms provide stability and allow for precise tracking in metabolic pathways. The compound interacts with various enzymes and molecular targets involved in methionine metabolism, providing valuable insights into biochemical processes .

Comparison with Similar Compounds

Key Properties :

- Purity : >95% (HPLC)

- Storage : -20°C (long-term stability)

- Applications : Internal standard in analytical chemistry, isotopic tracing in metabolic pathways .

Comparison with Similar Compounds

Non-Deuterated L-Methionine-S-methyl Sulfonium Chloride Hydrochloride (CAS: 63889-27-0)

Structural Differences :

- Molecular Formula: C6H14NO2S·Cl (vs. C6D6H8NO2S·Cl for the deuterated form).

- Molecular Weight : 187.70 (vs. 205.736 for deuterated).

Functional Differences :

- The non-deuterated form lacks isotopic labeling, making it unsuitable for mass spectrometry-based quantification.

- Applications: Used in biochemical studies as a methyl donor or in gastrointestinal research for its cytoprotective effects .

Allyldimethylsulfonium Chloride

Structural Differences :

- Contains an allyl group (CH2CHCH2) instead of the methionine-derived side chain.

Reactivity :

- Undergoes elimination reactions in basic conditions to form epoxides (e.g., propylene oxide) .

- Less stable in aqueous systems compared to methionine-derived sulfonium salts due to the allyl group’s propensity for elimination.

Applications : Synthetic intermediate in organic chemistry, contrasting with the deuterated compound’s analytical role.

Sotacor-d6 Hydrochloride (CAS: 1246820-85-8)

Structural Differences :

- A deuterated beta-blocker derivative (C12H16DNOS·HCl) with a sulfonamide group .

Functional Comparison :

- Both are deuterated but differ in backbone and application: Sotacor-d6: Used in pharmacokinetic studies of antiarrhythmic drugs. L-Methionine-S-methyl-d6: Focused on amino acid metabolism and analytical quantification.

Thioethers and Thiolates

Structural Differences :

- Thioethers (e.g., methionine) have neutral S atoms, while sulfonium salts carry a positive charge.

Reactivity :

- Sulfonium salts are more reactive in nucleophilic substitutions (e.g., methylation reactions) due to their polarized S+ center.

- Thioethers are less reactive and serve as structural components in proteins .

Biological Activity

L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride (often referred to as MMSC-d6) is a deuterated derivative of the amino acid L-methionine. It has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and therapeutic applications. This article explores the biological activity of MMSC-d6, focusing on its mechanisms, effects, and relevant research findings.

- Chemical Formula : C₆H₈D₆ClNO₂S

- Molecular Weight : 205.74 g/mol

- Structure : The incorporation of deuterium alters the compound's pharmacokinetics and metabolic profiles compared to its non-deuterated counterpart, L-methionine.

MMSC-d6 exhibits biological activity similar to that of L-methionine, primarily through its role in methylation processes essential for DNA synthesis and repair. The unique properties conferred by deuteration may enhance its stability and bioavailability, potentially leading to improved therapeutic effects.

Key Mechanisms Include :

- Methylation : MMSC-d6 participates in methylation reactions, which are crucial for gene expression regulation and cellular function.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : MMSC-d6 may modulate inflammatory pathways, contributing to its potential therapeutic benefits in various diseases.

1. Antitumor Activity

Recent studies have highlighted the antitumor effects of MMSC-d6. A notable study involved Wistar albino rats subjected to hepatocellular carcinoma (HCC) induced by diethyl nitrosamine and carbon tetrachloride. The findings indicated that:

- Biomarkers Improvement : MMSC-d6 administration significantly improved liver function biomarkers such as AST, GGT, albumin, and globulin levels compared to untreated HCC groups (p < 0.05) .

- Histopathological Changes : Histological examination revealed reduced necrosis and inflammation in liver tissues post-treatment with MMSC-d6.

2. Antioxidant Properties

MMSC-d6 demonstrates significant antioxidant activity by reducing lipid peroxidation levels and enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This effect contributes to cellular protection against oxidative damage .

3. Anti-inflammatory Effects

The compound's ability to downregulate pro-inflammatory cytokines (e.g., TNF-α, TGF-β) was observed in treated groups compared to controls. This suggests a potential role for MMSC-d6 in managing inflammatory conditions .

Case Studies

Applications

MMSC-d6 has several applications based on its biological activities:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.

- Nutraceuticals : Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at enhancing health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.